molecular formula C10H9N3O4 B2631568 3-(6-nitro-1H-indazol-1-yl)propanoic acid CAS No. 1016767-65-9

3-(6-nitro-1H-indazol-1-yl)propanoic acid

Cat. No. B2631568
CAS RN: 1016767-65-9
M. Wt: 235.199
InChI Key: UXHLCFYVXHTHSO-UHFFFAOYSA-N
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Description

3-(6-nitro-1H-indazol-1-yl)propanoic acid is a biochemical used for proteomics research . Its molecular formula is C10H9N3O4, and it has a molecular weight of 235.2 .

Scientific Research Applications

Synthesis and Chemical Transformations

Indazole derivatives are pivotal in the synthesis of complex heterocyclic compounds. For instance, El’chaninov et al. (2018) outlined the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole from 5-nitro-1H-indazole through a series of transformations, including N-methylation, reduction, and condensation processes, showcasing the versatility of indazole compounds in synthesizing heterocyclic structures with potential applications in material science and pharmaceuticals (El’chaninov, Aleksandrov, & Stepanov, 2018).

Structural and Crystallographic Studies

The structural characterization of indazole derivatives provides insights into their chemical properties and potential applications. Boulhaoua et al. (2015) detailed the crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, highlighting the planarity of the indazole unit and its perpendicular orientation to the carboxylate groups, which could influence its reactivity and interaction with biological molecules (Boulhaoua, Benchidmi, Essassi, Saadi, & El Ammari, 2015).

Biological and Medicinal Applications

Research on indazole derivatives extends into biological activities and potential therapeutic applications. Samadhiya et al. (2012) synthesized 2-azetidinone derivatives of 6-nitro-1H-indazole and evaluated their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, demonstrating the broad spectrum of biological activities exhibited by indazole derivatives and their potential as lead compounds in drug discovery (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Photophysical and Photochemical Properties

Indazole derivatives exhibit unique photophysical and photochemical behaviors due to their conjugated systems. Zou et al. (2004) investigated the crystal structure and photochromic behavior of a compound closely related to the subject compound, highlighting the potential use of such compounds in developing photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).

Biochemical Analysis

Biochemical Properties

3-(6-nitro-1H-indazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the modulation of their enzymatic activity. The nitro group in this compound is known to participate in redox reactions, which can affect the oxidative state of biomolecules and influence cellular redox homeostasis .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it has been reported to affect mitochondrial function, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. For instance, the nitro group in this compound can form covalent bonds with nucleophilic residues in enzymes, leading to their inhibition. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biochemical properties. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biochemical activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interaction with biomolecules and its overall biochemical effects. For instance, mitochondrial localization of this compound can affect mitochondrial function and energy metabolism, while nuclear localization can modulate gene expression and cell signaling pathways .

properties

IUPAC Name

3-(6-nitroindazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10(15)3-4-12-9-5-8(13(16)17)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLCFYVXHTHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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